molecular formula C30H36ClNO3 B1238275 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride

Cat. No. B1238275
M. Wt: 494.1 g/mol
InChI Key: GWTDEAMDNURNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride, also known as N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride, is a useful research compound. Its molecular formula is C30H36ClNO3 and its molecular weight is 494.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride

Molecular Formula

C30H36ClNO3

Molecular Weight

494.1 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C30H35NO3.ClH/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24;/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3;1H

InChI Key

GWTDEAMDNURNCC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC.Cl

synonyms

N-(2-(3,4-dimethoxyphenyl)-ethyl)-5-methoxy-N,alphadimethyl-2-(phenylethynyl)benzenepropanamine
RWJ 26240
RWJ-26240
RWJ26240

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.55 ml (41.4 mmole) of phenylacetylene in 40 ml of dry THF was cooled to 0° and 21.4 ml of 1.9M butyllithium in hexane (41.4 mmole) was added. The resulting solution was stirred for 15 minutes under N2 then transferred to a flask containing 5.53 g (40.6 mmole) of dry ZnCl2. The mixture was stirred 15 minutes at 0° and a solution of 16.33 g (33.8 mmole) of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodo-5-methoxy-N,alphadimethylbenzenepropanamine and 0.78 g (0.68 mmoles) of tetrakis(triphenylphosphine)palladium (0) in 100 ml of THF was added. The mixture was allowed to warm to room temperature and stirred for 24 hours. The mixture was diluted with CH2Cl2 and washed with water, 5% HCl, dilute NaOH, dried (K2CO3) and the solvent evaporated in vacuo. The residue was dissolved in MeOH and ethereal hydrogen chloride added. The solvent was evaporated in vacuo and the residue crystallized from 2-propanol/ether. The solid was recrystalled from 2-propanol/ether to give 5.53 g (33% yield) of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride, mp 119°-122° C.
Quantity
4.55 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Quantity
41.4 mmol
Type
reactant
Reaction Step Two
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodo-5-methoxy-N,alphadimethylbenzenepropanamine
Quantity
16.33 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5.53 g
Type
catalyst
Reaction Step Five

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